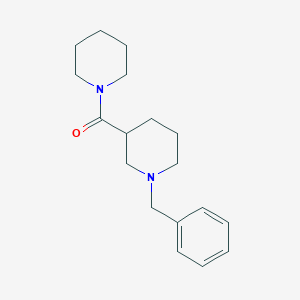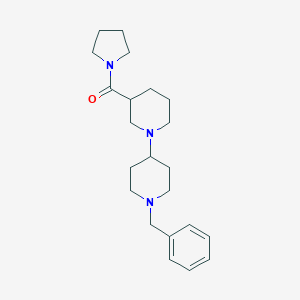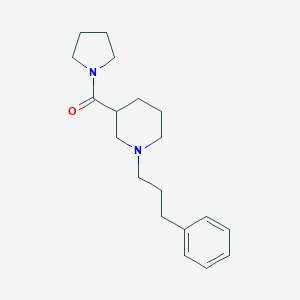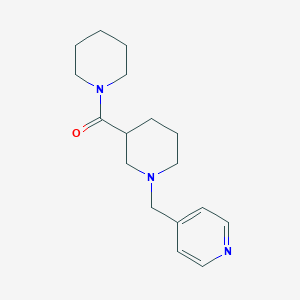![molecular formula C18H25FN2O B247414 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)
1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane, also known as FUBPAM, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane acts by binding to the allosteric site of the α7 nicotinic acetylcholine receptor and increasing its sensitivity to acetylcholine. This results in increased activation of the receptor and subsequent release of neurotransmitters such as dopamine and glutamate, which play a crucial role in cognitive function and memory.
Biochemical and Physiological Effects
1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane has been shown to enhance cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive impairments such as Alzheimer's disease. It has also been reported to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane is its selectivity for the α7 nicotinic acetylcholine receptor, which reduces the risk of unwanted side effects. However, its limited solubility in aqueous solutions and potential toxicity at high doses are some of the limitations that need to be considered in lab experiments.
Direcciones Futuras
Future research on 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane could focus on its potential therapeutic applications in the treatment of cognitive impairments such as Alzheimer's disease, anxiety, and depression. Further studies could also investigate its mechanism of action and potential interactions with other neurotransmitter systems. Additionally, the development of more potent and selective analogs of 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
Métodos De Síntesis
1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane can be synthesized using a multistep process involving the reaction of 3-fluorobenzoyl chloride with 4-piperidone, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the obtained compound with 1-bromoazepane in the presence of a base. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane has been found to exhibit potential therapeutic applications in various fields such as neuroscience, psychiatry, and pharmacology. It has been reported to act as a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane has also been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression.
Propiedades
Fórmula molecular |
C18H25FN2O |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
[4-(azepan-1-yl)piperidin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C18H25FN2O/c19-16-7-5-6-15(14-16)18(22)21-12-8-17(9-13-21)20-10-3-1-2-4-11-20/h5-7,14,17H,1-4,8-13H2 |
Clave InChI |
PQTWBPWWGMFWCZ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
SMILES canónico |
C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247331.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B247333.png)

methanone](/img/structure/B247335.png)



![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)


![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)